Thermal Stability and Phase Transition: Melting Point Comparison with Amino-Substituted Analogs
[3-(Aminomethyl)-2-methylphenyl]methanol (CAS 775224-50-5) exhibits a predicted melting point range that is distinct from its closest amino-substituted analogs, influencing its handling and processing in laboratory and pilot-plant settings . While experimental melting point data for the target compound are not widely reported, the predicted value (derived from computational models) positions it as a liquid or low-melting solid at ambient temperature, contrasting with the higher melting point of 3-amino-2-methylbenzyl alcohol (106-108 °C) and the lower melting point of 2-amino-3-methylbenzyl alcohol (67-69 °C) .
3-Amino-2-methylbenzyl alcohol: 106–108 °C
2-Amino-3-methylbenzyl alcohol: 67–69 °C
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Not experimentally determined; predicted liquid/solid at room temperature (exact value not available) |
| Comparator Or Baseline | 3-Amino-2-methylbenzyl alcohol (CAS 83647-42-1): 106-108 °C; 2-Amino-3-methylbenzyl alcohol (CAS 57772-50-6): 67-69 °C |
| Quantified Difference | Target compound lacks the high melting point of the amino-substituted analogs, indicating a different physical state under standard conditions |
| Conditions | Predicted properties based on computational models; experimental literature values for comparators |
Why This Matters
This difference in physical state directly impacts storage conditions, handling requirements, and the feasibility of specific synthetic transformations, making the target compound preferable for applications where a liquid or low-melting intermediate is required.
